N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-Benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Its structure features a phenyl group at the 1-position, a benzyl substituent at the N6 position, and a 4-ethoxyphenyl group at the N4 position. This compound belongs to a class of molecules studied for their anticancer and kinase inhibitory activities, owing to the pyrazolo-pyrimidine scaffold’s ability to mimic purine bases and compete with ATP in enzymatic binding pockets .
Properties
IUPAC Name |
6-N-benzyl-4-N-(4-ethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O/c1-2-33-22-15-13-20(14-16-22)29-24-23-18-28-32(21-11-7-4-8-12-21)25(23)31-26(30-24)27-17-19-9-5-3-6-10-19/h3-16,18H,2,17H2,1H3,(H2,27,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNFXSKPLGRFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 4-ethoxybenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized with 1-phenyl-3-methyl-5-pyrazolone under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core. Its molecular formula is with a molecular weight of approximately 374.4 g/mol. The compound features various functional groups that contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, this compound has been explored as a potential inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This receptor is often overexpressed in various cancers, making it a critical target for cancer therapy. The compound's ability to inhibit EGFR could lead to reduced tumor growth and improved patient outcomes .
Inhibition of Kinases
The compound has also been studied for its inhibitory effects on various kinases involved in cellular signaling pathways. These pathways are crucial for regulating cell proliferation and survival. By inhibiting specific kinases, this compound may offer therapeutic benefits in diseases characterized by dysregulated signaling pathways .
Drug Design and Development
This compound serves as a valuable scaffold in structure-based drug design (SBDD). Researchers utilize this compound to develop new drugs targeting leishmaniasis and other infectious diseases. The structural insights gained from studying this compound can guide the synthesis of more potent analogs with improved efficacy and selectivity .
Structure-Based Drug Design (SBDD)
SBDD is an approach that leverages the three-dimensional structure of biological targets to design new therapeutic agents. The unique structural features of this compound make it an ideal candidate for this methodology. By optimizing interactions with target proteins through computational modeling and synthesis of derivatives, researchers aim to enhance the drug's pharmacological profiles .
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activity against various cancer cell lines. Among these compounds, this compound demonstrated promising results with IC50 values indicating effective inhibition of cell proliferation .
Case Study 2: Kinase Inhibition
Another investigation focused on the kinase inhibition properties of this compound. The study revealed that the compound effectively inhibited several kinases involved in oncogenic signaling pathways. This inhibition was linked to reduced phosphorylation levels in treated cells, suggesting potential applications in targeted cancer therapies .
Mechanism of Action
The mechanism of action of N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves inhibition of specific protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound binds effectively within the active site of EGFR, blocking its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives exhibit diverse biological activities depending on substituent modifications. Below is a detailed comparison of the target compound with structurally related analogs:
Structural and Functional Comparison
Key Trends and Research Findings
Substituent Hydrophobicity and Activity :
- The halogenated benzene substituent in 7_3d3 (IC50 = 0.4 µM) demonstrates that hydrophobic groups at N4 significantly enhance inhibitory activity, likely through improved binding to hydrophobic kinase pockets .
- In contrast, the target compound’s benzyl group (N6) and 4-ethoxyphenyl (N4) may synergize to optimize both hydrophobicity and solubility, though experimental validation is needed.
Electron-Donating vs. Electron-Withdrawing Groups :
- Ethoxy (electron-donating) and chlorine (electron-withdrawing) substituents influence electronic properties. For example, the chloro group in 878064-24-5 may increase reactivity but also toxicity , whereas the ethoxy group in the target compound could improve solubility without compromising stability.
The target compound’s benzyl group offers moderate bulk, which may strike a balance between binding and pharmacokinetics.
The target compound’s synthesis would require optimization due to its larger substituents.
Biological Activity
N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This class of compounds has garnered attention due to their diverse biological activities, particularly as potential therapeutic agents in cancer treatment and as inhibitors of various enzymes. This article reviews the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 402.5 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure that is substituted at the N6 and N4 positions with benzyl and 4-ethoxyphenyl groups, respectively.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N6O |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 6-N-benzyl-4-N-(4-ethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
| Canonical SMILES | CCCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OCC |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyrazolo[3,4-d]pyrimidines. For instance, derivatives of this compound have been shown to inhibit key signaling pathways involved in tumor growth and metastasis. Specifically, this compound has demonstrated inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in many cancers.
Case Study: In vitro assays have indicated that this compound can significantly reduce cell proliferation in various cancer cell lines. For example, it exhibited IC50 values in the low micromolar range against A431 vulvar epidermal carcinoma cells, indicating potent activity against this cell type .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Pyrazolo[3,4-d]pyrimidines are known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
Research Findings: A study reported that derivatives similar to this compound exhibited high affinity for DHFR, leading to reduced levels of tetrahydrofolate necessary for pyrimidine synthesis . This suggests potential applications in the treatment of diseases where DHFR plays a pivotal role.
The biological activity of this compound is primarily attributed to its ability to bind to target enzymes and receptors through hydrogen bonding and hydrophobic interactions. The presence of bulky substituents at the N6 and N4 positions enhances its binding affinity and specificity for these targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
